Fmoc-D-lys(fmoc)-OH
CAS No.: 75932-02-4
VCID: VC21537347
Molecular Formula: C36H34N2O6
Molecular Weight: 590.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-D-lys(Fmoc)-OH, or N^α^-(9-fluorenylmethoxycarbonyl)-N^ε^-(9-fluorenylmethoxycarbonyl)-D-lysine, is a doubly Fmoc-protected derivative of D-lysine. It is a critical building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amino functionalities. This compound is widely used in the preparation of complex peptides and proteins due to its stability and compatibility with standard SPPS protocols. Role in SPPSFmoc-D-lys(Fmoc)-OH is primarily utilized in SPPS for introducing D-lysine residues into peptides. The Fmoc strategy offers several advantages:
Incorporation into Cyclic PeptidesThe ε-amino group of lysine allows for cyclization or conjugation with other functional groups, making this compound valuable in designing cyclic peptides or peptide-drug conjugates. Synthesis of Fmoc-D-lys(Fmoc)-OHThe synthesis of Fmoc-D-lys(Fmoc)-OH involves selective protection of the α- and ε-amino groups of D-lysine:
This synthetic route ensures that both amino groups are selectively and fully protected . Advantages:
Limitations:
Use in Fluorescence-Based StudiesFmoc derivatives are often employed in fluorescence resonance energy transfer (FRET) assays due to their UV absorbance properties, enabling real-time monitoring of enzymatic reactions . Structural InsightsStudies have shown that protecting groups like Fmoc influence peptide folding and stability. For example, circular dichroism spectroscopy has been used to analyze the effects of fluorophores on peptide helicity when incorporated into triple-helical structures . Biological ApplicationsFmoc-D-lys(Fmoc)-OH has been utilized in the synthesis of bioactive peptides targeting specific enzymes or receptors, including matrix metalloproteinases (MMPs) . |
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CAS No. | 75932-02-4 |
Product Name | Fmoc-D-lys(fmoc)-OH |
Molecular Formula | C36H34N2O6 |
Molecular Weight | 590.7 g/mol |
IUPAC Name | (2R)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m1/s1 |
Standard InChIKey | BMJRTKDVFXYEFS-MGBGTMOVSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Synonyms | FMOC-D-LYS(FMOC)-OH;75932-02-4;(R)-2,6-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoicacid;AmbotzFAA1331;N-a,N-e-di-Fmoc-D-lysine;SCHEMBL178698;CTK8F0205;N-a,N-Epsilon-di-Fmoc-D-lysine;BMJRTKDVFXYEFS-MGBGTMOVSA-N;MolPort-002-344-089;ZINC71788140;AKOS015856004;AK-50100;KB-58930;AB0109654;TC-066499;FT-0688457;ST24035195;N,N'-Bis-(9-Fluorenylmethyloxycarbonyl)-D-Lysine;J-300177;Q-101580 |
PubChem Compound | 22816294 |
Last Modified | Aug 15 2023 |
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